molecular formula C11H11NO B2938302 4-(4-Formylphenyl)butanenitrile CAS No. 188481-39-2

4-(4-Formylphenyl)butanenitrile

Cat. No.: B2938302
CAS No.: 188481-39-2
M. Wt: 173.215
InChI Key: IYAXMWCWBAUJSY-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)butanenitrile is an organic compound with the molecular formula C11H11NO It consists of a butanenitrile group attached to a phenyl ring, which is further substituted with a formyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Formylphenyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with butanenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of catalysts to enhance reaction efficiency and reduce by-products. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(4-Carboxyphenyl)butanenitrile.

    Reduction: 4-(4-Formylphenyl)butylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Formylphenyl)butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)butanenitrile depends on its specific application

    Enzyme Inhibition: The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.

    Receptor Binding: The phenyl ring can interact with hydrophobic pockets of receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic acid: Similar structure but contains a boronic acid group instead of a nitrile group.

    4-(4-Formylphenyl)butanoic acid: Similar structure but contains a carboxylic acid group instead of a nitrile group.

    4-(4-Formylphenyl)butylamine: Similar structure but contains an amine group instead of a nitrile group.

Uniqueness

4-(4-Formylphenyl)butanenitrile is unique due to the presence of both a formyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

4-(4-formylphenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAXMWCWBAUJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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